molecular formula C8H11NO B045378 4-Methoxybenzylamine CAS No. 2393-23-9

4-Methoxybenzylamine

Cat. No.: B045378
CAS No.: 2393-23-9
M. Wt: 137.18 g/mol
InChI Key: IDPURXSQCKYKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzylamine, also known as (4-methoxyphenyl)methanamine, is an organic compound with the molecular formula C8H11NO. It is a primary amine where the amino group is attached to a benzene ring substituted with a methoxy group at the para position. This compound is a clear, colorless to slightly yellow liquid and is highly soluble in water .

Synthetic Routes and Reaction Conditions:

    From p-Anisaldehyde: One common method involves the reduction of p-anisaldehyde using ammonia and hydrogen in the presence of a catalyst such as aluminum-nickel-iron. The reaction is carried out in methanol at temperatures between 25-85°C and under a hydrogen pressure of 1.0-1.5 MPa.

    From 4-Methoxybenzonitrile: Another method involves the reduction of 4-methoxybenzonitrile using borane-tetrahydrofuran complex in the presence of a catalyst.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Amination: Palladium catalysts, aryl bromides, and hydrogen gas.

    Oxidation: Photocatalysts such as tetrapropylporphycene and blue LEDs.

    Substitution: Various nucleophiles and suitable solvents like methanol or dichloromethane.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

4-Methoxybenzylamine serves as a critical intermediate in the synthesis of several pharmaceutical compounds:

  • Avanafil : This compound is a selective phosphodiesterase-5 (PDE-5) inhibitor used for treating erectile dysfunction. This compound is utilized to produce 3-chloro-4-methoxybenzylamine hydrochloride, which is an essential precursor for avanafil synthesis. Avanafil was approved for marketing in the U.S. in April 2012 and is noted for its rapid onset compared to other PDE-5 inhibitors .
  • Cardiac Depressants : It plays a significant role in the production of Meobentine, a medication that acts as a cardiac depressant, helping to manage heart rhythm irregularities by reducing the workload on the heart .

Organic Synthesis

2.1 Reaction Mechanisms

The compound has been involved in various organic reactions:

  • Aza-Michael Reaction : In studies involving NaH-promoted aza-Michael reactions, this compound reacts with unsaturated malonates, leading to unexpected products such as tetraesters and imines through intermolecular disproportionation .
  • Schiff Base Formation : this compound is used to synthesize Schiff bases, which are important in various biological activities and can serve as precursors for further chemical modifications .

Case Study 1: Avanafil Synthesis

In a detailed study, researchers outlined the synthetic pathway from this compound to avanafil, highlighting the efficiency of using this compound as an intermediate. The study emphasized its role in enhancing the pharmacological profile of the resulting drug.

Step Reaction Type Product
1Chlorination3-Chloro-4-methoxybenzylamine
2Amine couplingAvanafil

Case Study 2: Cardiac Depressant Development

Research focused on the synthesis of Meobentine revealed that this compound's structural properties allow it to interact favorably with biological systems, making it effective in managing arrhythmias.

Chemical Properties and Safety

This compound exhibits reliable chemical properties that facilitate its use as an intermediate in pharmaceuticals. However, it is essential to approach its use with caution due to potential toxicity concerns associated with aromatic amines. Safety assessments highlight risks such as skin irritation and respiratory issues upon exposure .

Mechanism of Action

The mechanism of action of 4-methoxybenzylamine varies depending on its application. In biological systems, it can act as a substrate for enzymes involved in amination reactions. The methoxy group can influence the reactivity of the amino group, making it a useful intermediate in various synthetic pathways .

Comparison with Similar Compounds

Uniqueness: 4-Methoxybenzylamine is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where the methoxy group can act as a directing group or influence the electronic properties of the molecule .

Biological Activity

4-Methoxybenzylamine (4-MB) is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological properties of 4-MB, including its anticancer effects, interactions with enzymes, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) attached to a benzylamine structure. Its chemical formula is C8H11NOC_8H_{11}NO, and it has a molecular weight of approximately 151.18 g/mol. The compound's structure can be represented as follows:

4 MB C6H4(OCH3)CH2NH2\text{4 MB }\text{C}_6H_4(\text{OCH}_3)\text{CH}_2\text{NH}_2

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-MB, particularly its effectiveness against various cancer cell lines. A systematic investigation into the structure-activity relationship (SAR) of analogs derived from 4-MB demonstrated promising results in inhibiting the growth of several cancer types, including lung, breast, prostate, and ovarian cancers.

In Vitro Studies

A study reported the IC₅₀ values for 4-MB and its analogs against different cancer cell lines:

Cell Line IC₅₀ (μM)
A549 Lung2.56
H460 Lung2.87
MCF-7 Breast7.59
MDA-MB-231 Breast4.05
OVCAR-3 Ovarian14.50
PC-3 Prostate4.90

These results indicate that 4-MB exhibits significant cytotoxicity against various cancer cell lines, particularly in lung and breast cancer models .

The anticancer activity of 4-MB is believed to be linked to its ability to inhibit specific molecular targets involved in tumor proliferation. One key target is the DDX3 helicase , which plays a crucial role in cancer cell growth and viral infections. Inhibition of DDX3 by compounds related to 4-MB has been associated with reduced tumor growth and enhanced apoptosis in cancer cells .

Enzyme Interactions

This compound has also been studied for its interactions with enzymes, particularly monoamine oxidase B (MAO-B) . Research indicates that 4-MB undergoes photooxidation in the presence of MAO-B, which is significant for understanding its metabolic pathways and potential neuroprotective effects . The kinetic isotope effects observed during these reactions suggest that 4-MB may influence neurotransmitter metabolism, which could have implications for treating neurodegenerative diseases.

Case Studies and Applications

Several case studies have explored the therapeutic applications of 4-MB:

  • Cancer Treatment : In vivo studies using animal models demonstrated that derivatives of 4-MB could significantly reduce tumor size compared to untreated controls. These findings support the compound's potential as a lead compound for developing new anticancer therapies .
  • Neuroprotection : Due to its interaction with MAO-B, there is ongoing research into the potential neuroprotective effects of 4-MB in models of Parkinson's disease, where inhibition of this enzyme may lead to increased levels of neuroprotective neurotransmitters .
  • Synthetic Applications : The compound is also utilized in organic synthesis as a building block for more complex molecules, including pharmaceuticals and agrochemicals, owing to its reactivity and functional group compatibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxybenzylamine, and how can purity be validated?

  • Methodology :

  • Synthesis : Condensation reactions with 4-methoxybenzaldehyde and ammonia/ammonium acetate under reductive conditions (e.g., NaBH₄ or catalytic hydrogenation) are common .
  • Purification : Use fractional distillation (bp 236–237°C) or recrystallization with ethanol .
  • Characterization : Validate purity via GC (>95% purity criteria) and structural confirmation using NMR (e.g., δ~3.8 ppm for methoxy protons) and IR (N-H stretch at ~3300 cm⁻¹) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Safety Protocol :

  • Classified as a hazardous substance (Hazard Code 8.2C/8.3A: corrosive, toxic) requiring PPE (gloves, goggles) and ventilation .
  • First-aid measures for exposure include rinsing with water (15+ minutes for skin/eye contact) and immediate medical consultation .

Q. What are standard methods for characterizing this compound derivatives in organic synthesis?

  • Analytical Techniques :

  • NMR/IR : Track functional groups (e.g., methoxy, amine) in intermediates like N-(4-Methoxybenzyl)acetoacetamide .
  • Mass Spectrometry : Confirm molecular ions (m/z 137 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound act in photoredox catalysis, and what factors influence reaction efficiency?

  • Mechanistic Insights :

  • Acts as an electron donor in photoreduction of Mabiq complexes (e.g., Zn/Ni porphycenes), enabling electron transfer (ET) pathways. Quantum yields for ET are ~1.7×10⁻⁵, with reversibility observed in Ni complexes .
  • Efficiency depends on catalyst choice (Sn(TPrPc)Cl₂ enhances photooxidation to imines) and light source (blue LEDs preferred for H₂TPrPc activation) .

Q. How can researchers resolve contradictions in experimental data involving this compound’s reactivity?

  • Case Study :

  • Contradiction : Low quantum yields (4.3×10⁻⁴) in Mabiq photoreduction vs. higher yields in imine synthesis .
  • Resolution : Compare reaction conditions (e.g., inert atmosphere for ET stability vs. aerobic oxidation ). Use time-resolved spectroscopy to identify side reactions (e.g., back-electron transfer in Ni complexes ).

Q. What role does this compound play in controlled drug-delivery systems?

  • Application :

  • Used in synthesizing polyorganophosphazenes for sustained 5-fluorouracil release. Adjust release kinetics (e.g., 60% over 24 hours) by varying polymer crosslinking density .
  • Characterize drug-polymer interactions via DSC (thermal transitions) and SEM (morphology analysis) .

Q. How can computational modeling enhance understanding of this compound’s reaction pathways?

  • Methodological Approach :

  • Use DFT calculations to map ET energetics in photoredox systems (e.g., HOMO-LUMO gaps in Mabiq complexes ).
  • Validate with experimental kinetics (e.g., Stern-Volmer plots for quenching efficiency ).

Properties

IUPAC Name

(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPURXSQCKYKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062371
Record name 4-Methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Methoxybenzylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20059
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

2393-23-9
Record name 4-Methoxybenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybenzylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanamine, 4-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2062371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M6QLM4NWE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Bromo-5-methyl nicotinic acid ethyl ester, depicted by formula 31 in Scheme 12, was used as a starting material to prepare compounds with methyl substitution at 6-position of naphthyridine moiety. This starting material was prepared by condensation of propionaldehyde with ethyl cyanoacetate followed by cyclisation of resulted intermediate as shown in Scheme 12. Amination of 2-bromo-5-methyl nicotinic acid ethyl ester by p-methoxy benzyl amine gave 5-methyl-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 32 in Scheme 12, which was then converted into 6-methyl-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 33 in Scheme 12, by reacting with trichloromethyl chloroformate as shown in Scheme 12.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzylamine
Reactant of Route 2
4-Methoxybenzylamine
Reactant of Route 3
4-Methoxybenzylamine
Reactant of Route 4
Reactant of Route 4
4-Methoxybenzylamine
Reactant of Route 5
4-Methoxybenzylamine
Reactant of Route 6
4-Methoxybenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.